TES-1025 - 1883602-21-8

TES-1025

Catalog Number: EVT-283936
CAS Number: 1883602-21-8
Molecular Formula: C18H13N3O3S2
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TES-1025 is the first potent and selective inhibitor of human ACMSD (IC50 = 0.013 μM) that increases NAD+ levels in cellular systems. Defects in NAD+ homeostasis underpin a wide range of diseases, including cancer, metabolic disorders, and aging.
Synthesis Analysis

The synthesis of TES-1025 involves multiple steps that include the formation of key intermediates. The detailed synthetic route typically encompasses the use of various reagents and conditions tailored to yield the desired compound efficiently. Specific methodologies may involve organic synthesis techniques such as condensation reactions and purification processes to isolate TES-1025 in its active form. The exact synthetic pathway is often proprietary but generally follows established organic synthesis protocols to ensure high purity and yield .

Molecular Structure Analysis

TES-1025 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with biological targets. The compound's crystal structure has been elucidated through X-ray crystallography, revealing that it binds tightly to the active site of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase. The structural data indicates that TES-1025 interacts with the zinc ion within the enzyme, which is essential for its catalytic activity. This interaction underscores the compound's potential as a selective inhibitor, with a reported binding affinity in the nanomolar range .

Molecular Data

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: 363.42 g/mol
  • Crystal System: Orthorhombic
  • Space Group: P21212
  • Unit Cell Dimensions: a = 153.3 Å, b = 92.5 Å, c = 103.9 Å .
Chemical Reactions Analysis

TES-1025 primarily acts as an inhibitor through competitive inhibition mechanisms against α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase. In biochemical assays, the presence of TES-1025 alters the reaction kinetics of substrate conversion, leading to a decrease in product formation when compared to control reactions without the inhibitor. The kinetic parameters such as KiK_i (inhibition constant) have been calculated using standard equations that describe enzyme kinetics in the presence of inhibitors .

Mechanism of Action

The mechanism by which TES-1025 exerts its effects involves direct inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase, thereby preventing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde to downstream metabolites like quinolinic acid. This inhibition leads to an accumulation of α-amino-β-carboxymuconate-ε-semialdehyde, which subsequently enhances nicotinamide adenine dinucleotide levels within cells. The increase in nicotinamide adenine dinucleotide is associated with enhanced mitochondrial function and activation of sirtuin 1, a protein involved in cellular stress responses and longevity .

Physical and Chemical Properties Analysis

TES-1025 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Not specifically reported but can be inferred from similar compounds.

These properties are essential for determining its suitability for various biological applications and formulations .

Applications

TES-1025 has significant potential applications in scientific research, particularly in studies focusing on metabolic diseases, neurodegenerative disorders, and conditions related to mitochondrial dysfunction. Its ability to enhance nicotinamide adenine dinucleotide levels makes it a candidate for therapeutic interventions aimed at improving cellular energy metabolism and protecting against apoptosis induced by various stressors such as chemotherapy agents like cisplatin . Additionally, ongoing research is exploring its role in enhancing mitochondrial function in renal cells and other tissues, highlighting its potential as a therapeutic agent in kidney-related pathologies .

Introduction to TES-1025 and ACMSD Inhibition

TES-1025: Chemical and Pharmacological Profile

Molecular Structure and Physicochemical Properties

TES-1025 (CAS 1883602-21-8) is a low-molecular-weight organic compound with the empirical formula C₁₈H₁₃N₃O₃S₂ and a molecular weight of 383.44 g/mol [1] [5] [7]. Its structure features a 2-thiopyrimidone-5-carbonitrile core linked to a thiophene ring and a phenylacetic acid group via a sulfanylmethyl bridge. This arrangement confers zinc-binding capacity through the pyrimidone nitrogen and cyanide groups, critical for interacting with the active site of ACMSD [3] [8]. The compound appears as a white-to-yellow solid and is highly soluble in dimethyl sulfoxide (DMSO; 100 mg/mL, 260.80 mM) but requires warming for complete dissolution [1] [7]. Its calculated elemental composition is 56.38% carbon, 3.42% hydrogen, 10.96% nitrogen, 12.52% oxygen, and 16.72% sulfur [5].

Table 1: Physicochemical Properties of TES-1025

PropertyValue
Molecular FormulaC₁₈H₁₃N₃O₃S₂
Molecular Weight383.44 g/mol
CAS Number1883602-21-8
Solubility (DMSO)100 mg/mL (260.80 mM)
Elemental CompositionC 56.38%, H 3.42%, N 10.96%, O 12.52%, S 16.72%

Discovery and Development as a First-in-Class ACMSD Inhibitor

TES-1025 emerged from systematic optimization of 2-thiopyrimidone-5-carbonitriles, designed to target the zinc-containing active site of human ACMSD [1] [5]. It was identified as the first nanomolar-range inhibitor (IC₅₀ = 13 ± 3 nM) with high selectivity for ACMSD over related metalloenzymes [1] [3]. Pharmacokinetic studies in mice demonstrated favorable properties: after a 5 mg/kg oral dose, it achieved a plasma Cₘₐₓ of 2,570 ng/mL at 2 hours and showed significant tissue accumulation in the liver (AUC₀–₈ₕ = 19,200 h·ng/mL) and kidneys (AUC₀–₈ₕ = 36,600 h·ng/mL) [1]. This tissue-specific exposure aligns with ACMSD’s high expression in these organs, positioning TES-1025 as a tool compound for probing ACMSD biology and a candidate for diseases linked to NAD⁺ deficiency [3] [5].

Table 2: Key Pharmacological Parameters of TES-1025

ParameterValueConditions
IC₅₀ (human ACMSD)13 ± 3 nMIn vitro enzymatic assay
Plasma Cₘₐₓ2,570 ng/mLMice, 5 mg/kg p.o.
Liver AUC₀–₈ₕ19,200 h·ng/mLMice, 5 mg/kg p.o.
Kidney AUC₀–₈ₕ36,600 h·ng/mLMice, 5 mg/kg p.o.

ACMSD as a Therapeutic Target

Role in the Kynurenine Pathway and NAD⁺ Homeostasis

ACMSD (α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase) is a zinc-dependent metalloenzyme acting at a critical branch point in the kynurenine pathway of tryptophan catabolism [3] [6] [8]. It catalyzes the decarboxylation of the unstable intermediate α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to form α-aminomuconate-ε-semialdehyde (AMS), which is further metabolized for total oxidation in the tricarboxylic acid (TCA) cycle [6] [8]. Crucially, ACMS can spontaneously cyclize into quinolinic acid (QA), the universal precursor for de novo NAD⁺ biosynthesis. By diverting ACMS away from QA formation, ACMSD limits NAD⁺ production and thus serves as a gatekeeper of cellular NAD⁺ pools [3] [4]. Genetic or pharmacological inhibition of ACMSD shifts the metabolic flux toward QA, thereby boosting NAD⁺ synthesis by 1.2–1.5-fold in cellular and animal models [4] [6]. This mechanism is evolutionarily conserved from Caenorhabditis elegans to mammals, underscoring its fundamental role in redox homeostasis and mitochondrial function [4] [10].

ACMSD Dysregulation in Metabolic and Age-Related Disorders

ACMSD expression is predominantly localized to the liver and kidneys, organs central to systemic metabolic regulation [6] [9]. Dysregulation of ACMSD activity is implicated in pathologies characterized by NAD⁺ depletion:

  • Aging and Mitochondrial Dysfunction: Age-related declines in NAD⁺ correlate with reduced sirtuin activity and impaired oxidative metabolism. ACMSD inhibition elevates NAD⁺, activating SIRT1 and SIRT3, which enhance mitochondrial biogenesis, mitophagy, and the unfolded protein response (UPRmt) [4] [10].
  • Acute Kidney Injury (AKI) and Liver Diseases: In murine models of AKI or non-alcoholic fatty liver disease (NAFLD), ACMSD inhibition by TES-1025 increased renal/hepatic NAD⁺ by >40%, improving tissue function and reducing markers of oxidative stress [4] [6]. Transgenic mice overexpressing ACMSD exhibit systemic NAD⁺ deficiency, manifested as reduced body weight, decreased adiposity, and impaired locomotor abilities [6].
  • Neurodegeneration and Metabolic Syndromes: While ACMSD is minimally expressed in the brain, its systemic inhibition elevates circulating NAD⁺ precursors, potentially benefiting neuronal health. Additionally, low NAD⁺ levels in obesity and type 2 diabetes are partly attributable to ACMSD’s diversion of tryptophan from NAD⁺ synthesis [6] [9].

The tissue-restricted expression of ACMSD (primarily liver/kidneys) minimizes off-target effects during therapeutic inhibition, making it a compelling target for replenishing NAD⁺ in degenerative conditions [3] [6].

Properties

CAS Number

1883602-21-8

Product Name

TES-1025

IUPAC Name

2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid

Molecular Formula

C18H13N3O3S2

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C18H13N3O3S2/c19-9-13-16(14-5-2-6-25-14)20-18(21-17(13)24)26-10-12-4-1-3-11(7-12)8-15(22)23/h1-7H,8,10H2,(H,22,23)(H,20,21,24)

InChI Key

RJQYGCGMQYVVIB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

TES-1025; TES 1025; TES1025;

Canonical SMILES

C1=CC(=CC(=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.